Ethyl 1-benzylaziridine-2-carboxylate

説明

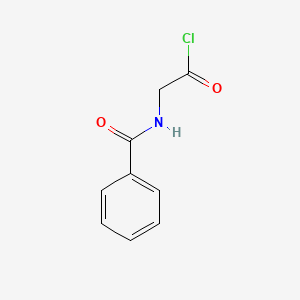

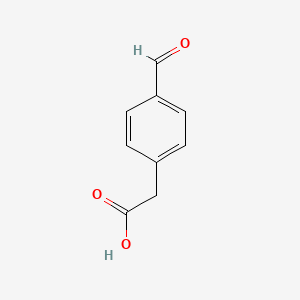

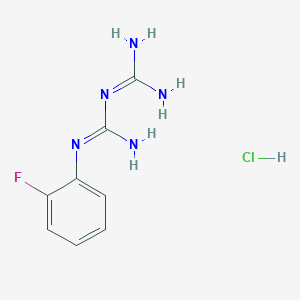

Ethyl 1-benzylaziridine-2-carboxylate is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 g/mol .

Synthesis Analysis

Aziridines, such as this compound, are synthesized by coupling amines and alkenes via an electrogenerated dication . This process involves the transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . Acyl derivatives of aziridine-2-carboxylic acid have also been synthesized and tested as PDIA1 inhibitors .Molecular Structure Analysis

The ethyl (1R,2S)-1-benzylaziridine-2-carboxylate molecule contains a total of 31 bonds. There are 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 1 Aziridine .Chemical Reactions Analysis

Aziridines are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions . They are versatile precursors of diverse amine products . The transformation of ubiquitous alkenes into aziridines is typically accomplished using electrophilic nitrogen sources rather than widely available amine nucleophiles .Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.25 g/mol . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research has explored the development of biocompatible, degradable materials through the modification of natural polymers, including the chemical modification of hyaluronan. Ethyl 1-benzylaziridine-2-carboxylate plays a role in the partial or total esterification of the carboxyl groups of hyaluronan, leading to a new class of materials. These materials exhibit varied biological properties, promising for clinical applications. The esterification process affects the materials' physico-chemical properties, such as hydration degree and polymer stability, and significantly alters their biological properties, providing polymers that either promote or inhibit cell adhesion (Campoccia et al., 1998).

Role in Plant Biology

Although not directly related to this compound, studies on the role of ethylene and its precursors in plant biology offer insights into related fields of research. For instance, ethylene, a small molecule with significant effects on plants, has a precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), which exhibits a wide range of functions beyond being a simple precursor. This research underscores the importance of small molecules and their derivatives, like this compound, in biological systems (Van de Poel & Van Der Straeten, 2014).

Ethylene Perception Inhibition

The study of 1-methylcyclopropene (1-MCP) on fruits and vegetables illustrates the significant impact of ethylene perception inhibitors on the ripening and senescence of produce. This research, by extension, highlights the potential for chemical compounds, such as this compound, to influence biological processes and commercial technologies for preserving product quality (Watkins, 2006).

Cancer Research and Chemotherapeutic Applications

While focusing on avoiding drug use and dosage information, it's noteworthy that research into carcinogen metabolites, such as those derived from ethyl compounds, offers crucial insights into the mechanisms of cancer development and potential therapeutic targets. Studies on human urinary carcinogen metabolites from tobacco, for example, provide a foundation for understanding how ethyl derivatives may interact with biological systems to influence health outcomes (Hecht, 2002).

作用機序

Target of Action

Ethyl 1-benzylaziridine-2-carboxylate is a derivative of aziridine-2-carboxylic acid, which has been identified as a potential inhibitor of Protein Disulfide Isomerase (PDIA1) . PDIA1 is an enzyme that plays a crucial role in the formation and rearrangement of disulfide bonds during protein folding in the endoplasmic reticulum .

Mode of Action

The compound interacts with its target, PDIA1, by alkylation. Under physiological pH, aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins . This interaction results in the inhibition of PDIA1, thereby affecting the protein folding process .

Biochemical Pathways

The inhibition of PDIA1 disrupts the protein folding process in the endoplasmic reticulum, which can lead to the accumulation of misfolded proteins. This can trigger the unfolded protein response and potentially lead to cell death, particularly in cancer cells where protein synthesis rates are high .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein folding processes. By inhibiting PDIA1, the compound can potentially induce cell death in cancer cells due to the accumulation of misfolded proteins .

Action Environment

The action of this compound is influenced by the physiological environment. For instance, the compound selectively alkylates thiol groups of cancer cell surface proteins under physiological pH . Environmental factors such as pH and the presence of other reactive molecules can therefore influence the compound’s action, efficacy, and stability.

将来の方向性

Aziridine synthesis, including that of Ethyl 1-benzylaziridine-2-carboxylate, is a field of ongoing research. The development of new methods for the synthesis of aziridines, such as the electrochemical coupling of alkenes and amines, expands the scope of readily accessible N-alkyl aziridine products . This lays the foundation for a diverse array of difunctionalization reactions using this dication pool approach .

特性

IUPAC Name |

ethyl 1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-9-13(11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFLKESPVAEOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469486 | |

| Record name | Ethyl 1-benzylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34943-06-1 | |

| Record name | Ethyl 1-benzylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

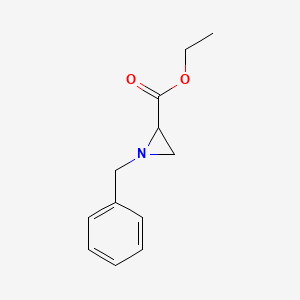

Q1: What is the significance of Ethyl 1-benzylaziridine-2-carboxylate in the synthesis of 6-azaindoles?

A: this compound serves as a crucial starting material in the synthesis of 2,5-disubstituted 6-azaindoles. [] The compound reacts with two equivalents of propargyl bromide to form an aziridin-2-yl dipropargylic alcohol intermediate. This intermediate then undergoes a two-step cyclization process, involving pyrrole formation followed by a base-catalyzed intramolecular acetylenic Schmidt reaction, ultimately yielding the desired 6-azaindole structure. []

Q2: Are there any spectroscopic data available for this compound or the reaction intermediates?

A: While the provided research abstract [] doesn't delve into the specific spectroscopic data for this compound or its intermediates, it's safe to assume that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely employed to characterize the synthesized compounds and monitor reaction progress. These techniques are routinely used in organic chemistry for structural elucidation and reaction monitoring.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Benzo[e]indole](/img/structure/B1312658.png)

![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)